molecular formula C9H12N2O3 B12957170 (R)-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid

(R)-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid

Cat. No.: B12957170
M. Wt: 196.20 g/mol
InChI Key: POGSZHUEECCEAP-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid is an organic compound with the molecular formula C9H12N2O3 It is a derivative of phenylalanine, an essential amino acid, and features both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: ®-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The amino groups can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Amines and reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

®-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 3-(3-Hydroxyphenyl)propionic acid
  • 4-Hydroxy-2-quinolones
  • 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane

Comparison:

®-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid stands out due to its unique combination of functional groups, making it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

(2R)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H12N2O3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,10-11H2,(H,13,14)/t7-/m1/s1

InChI Key

POGSZHUEECCEAP-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)N)N)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)N)O

Origin of Product

United States

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